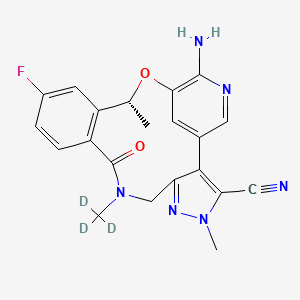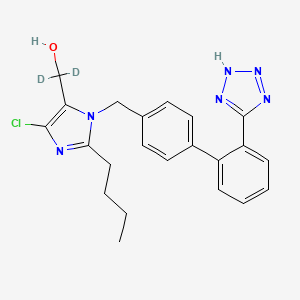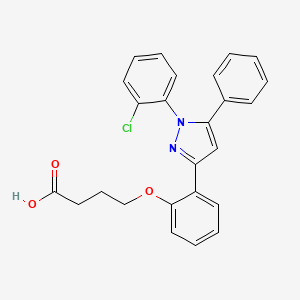
Uridine diphosphate galuronic acid (trisodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine diphosphate galuronic acid (trisodium) is a sugar nucleotide that plays a crucial role in the biosynthesis of polysaccharides. It is a carboxylic acid-formed sugar nucleotide and is involved in various biochemical processes, including the creation of polysaccharides and the biosynthesis of ascorbic acid in non-primates . It is also a key intermediate in the heme degradation process in humans .
准备方法
Synthetic Routes and Reaction Conditions
Uridine diphosphate galuronic acid (trisodium) can be synthesized through a cascade reaction involving multiple whole cells expressing hyperthermophilic enzymes. This method involves the use of UDP-glucose 6-dehydrogenase and NAD+ as a cofactor to convert UDP-glucose to uridine diphosphate galuronic acid . The reaction conditions typically include a temperature of 30°C and a pH of 7.5 .
Industrial Production Methods
In industrial settings, the production of uridine diphosphate galuronic acid (trisodium) often involves the use of microbial cell factories such as Escherichia coli. These cells are engineered to express the necessary enzymes for the biosynthesis of the compound. The process includes the optimization of enzyme expression levels and the use of coenzyme regeneration systems to enhance yield .
化学反应分析
Types of Reactions
Uridine diphosphate galuronic acid (trisodium) primarily undergoes glucuronidation reactions, where it acts as a glucuronosyl donor. This reaction involves the transfer of the glucuronosyl group to various substrates, including oxygen, nitrogen, sulfur, or carboxyl functional groups .
Common Reagents and Conditions
The glucuronidation reactions typically require the presence of glucuronosyltransferase enzymes and occur under physiological conditions. The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body .
科学研究应用
Uridine diphosphate galuronic acid (trisodium) has a wide range of applications in scientific research:
作用机制
Uridine diphosphate galuronic acid (trisodium) exerts its effects through its role as a glucuronosyl donor in glucuronidation reactions. The compound interacts with glucuronosyltransferase enzymes, facilitating the transfer of the glucuronosyl group to various substrates. This process enhances the solubility and excretion of the substrates, aiding in detoxification and metabolism .
相似化合物的比较
Uridine diphosphate galuronic acid (trisodium) can be compared with other sugar nucleotides such as:
Uridine diphosphate glucose: Serves as a precursor for uridine diphosphate galuronic acid and is involved in glycogen synthesis.
Uridine diphosphate N-acetylglucosamine: Involved in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate galactose: Participates in the synthesis of lactose and other galactose-containing polysaccharides.
Uridine diphosphate galuronic acid (trisodium) is unique in its role in glucuronidation reactions, which are essential for the detoxification and excretion of various endogenous and exogenous compounds .
属性
分子式 |
C15H19N2Na3O18P2 |
|---|---|
分子量 |
646.23 g/mol |
IUPAC 名称 |
trisodium;(2S,3R,4S,5R,6R)-6-[[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6+,7+,8-,9?,10-,11+,12-,14-;;;/m1.../s1 |
InChI 键 |
XXXUNWUNTOMVIG-RAYNMLOKSA-K |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)








